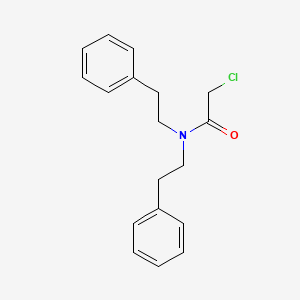
2-chloro-N,N-diphenethyl-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N,N-diphenethyl-acetamide, also known as Diclofop-methyl, is a herbicide that is widely used in agriculture to control annual grasses. The chemical belongs to the chemical family of aryloxyphenoxypropionate (AOPP) herbicides. Diclofop-methyl is a selective herbicide that targets grasses and does not harm broadleaf plants. The herbicide is an essential tool for farmers to protect their crops from weed infestations.
Mécanisme D'action
2-chloro-N,N-diphenethyl-acetamidehyl targets the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for lipid synthesis in plants. The herbicide binds to the ACCase enzyme and inhibits its activity, leading to the accumulation of toxic levels of free fatty acids in the plant cells. This results in the death of the plant.
Biochemical and Physiological Effects
2-chloro-N,N-diphenethyl-acetamidehyl has been shown to have minimal impact on non-target organisms, including mammals, birds, and fish. The herbicide is rapidly metabolized in plants and does not accumulate in the soil. However, 2-chloro-N,N-diphenethyl-acetamidehyl can have negative effects on beneficial insects, such as bees and butterflies, which rely on the weeds for food and habitat.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N,N-diphenethyl-acetamidehyl is a useful tool for researchers studying plant lipid metabolism and herbicide resistance. The herbicide is selective and targets specific grasses, making it useful for studying the effects of herbicides on crop plants. However, 2-chloro-N,N-diphenethyl-acetamidehyl can be expensive and may not be readily available in some countries.
Orientations Futures
Future research on 2-chloro-N,N-diphenethyl-acetamidehyl should focus on developing new herbicides that are more effective and environmentally friendly. Researchers should also investigate the potential for resistance development in target weeds and develop strategies to prevent or manage resistance. Additionally, studies should be conducted to evaluate the impact of 2-chloro-N,N-diphenethyl-acetamidehyl on non-target organisms and the environment.
Conclusion
2-chloro-N,N-diphenethyl-acetamidehyl is a herbicide that is widely used in agriculture to control annual grasses. The chemical targets the acetyl-CoA carboxylase (ACCase) enzyme, leading to the accumulation of toxic levels of free fatty acids in the plant cells and resulting in the death of the plant. 2-chloro-N,N-diphenethyl-acetamidehyl has minimal impact on non-target organisms but can have negative effects on beneficial insects. The herbicide is a useful tool for researchers studying plant lipid metabolism and herbicide resistance. Future research should focus on developing new herbicides that are more effective and environmentally friendly, investigating the potential for resistance development, and evaluating the impact of 2-chloro-N,N-diphenethyl-acetamidehyl on the environment.
Méthodes De Synthèse
The synthesis of 2-chloro-N,N-diphenethyl-acetamidehyl involves the reaction of 2-chloro-N,N-dimethylethylamine with 2-chloroacetyl chloride in the presence of sodium bicarbonate. The resulting product is then reacted with phenethyl alcohol in the presence of sodium hydroxide to form 2-chloro-N,N-diphenethyl-acetamidehyl. The chemical structure of 2-chloro-N,N-diphenethyl-acetamidehyl is shown below:
Applications De Recherche Scientifique
2-chloro-N,N-diphenethyl-acetamidehyl has been extensively studied for its herbicidal properties. The herbicide is used to control annual grasses in a variety of crops, including wheat, barley, oats, and rice. The scientific research on 2-chloro-N,N-diphenethyl-acetamidehyl has focused on its effectiveness in controlling weeds, its impact on the environment, and its potential for resistance development.
Propriétés
IUPAC Name |
2-chloro-N,N-bis(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO/c19-15-18(21)20(13-11-16-7-3-1-4-8-16)14-12-17-9-5-2-6-10-17/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPVKJHQSCSZGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CCC2=CC=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-difluoro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2920615.png)




![3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2920625.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1H-indol-2-yl)methanone](/img/structure/B2920626.png)
![6-(4-ethoxy-3-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2920627.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2920630.png)



